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Studies on the parent compound, clethodim, indicate rapid and extensive absorption following

oral administration in rats, with approximately 88-95% of the dose being absorbed.[2]

Elimination is also rapid, with the majority of the administered dose excreted within 48 hours,

primarily in the urine.[2] There is no evidence of significant bioaccumulation.[2]

Clethodim is extensively metabolized, with the primary routes being oxidation and subsequent

hydroxylation or demethylation.[2][4] The major metabolite found in excreta is clethodim
sulfoxide, accounting for a significant portion of the administered dose in urine.[2][4] Other

metabolites include clethodim sulfone, S-methyl sulfoxide, and various imine and oxazole

derivatives.[2][3][4]

The metabolic pathway from clethodim to clethodim sulfoxide and other metabolites is

illustrated in the diagram below.
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Metabolic conversion of Clethodim.

Toxicological Profile
The toxicological data for clethodim and its metabolites, including clethodim sulfoxide, have

been evaluated by various regulatory bodies. In many toxicological studies, the administered

compound was the parent clethodim; however, due to its rapid metabolism, the observed

effects are often attributable to a mixture of the parent compound and its metabolites, with

clethodim sulfoxide being a major component.

Acute Toxicity
The acute toxicity of clethodim and its metabolites is considered to be low to moderate. The

following table summarizes the available acute toxicity data.

Test
Substance

Species Route LD50/LC50 Reference

Clethodim Rat (male) Oral 1630 mg/kg bw [1]

Clethodim Rat (female) Oral 1360 mg/kg bw [1]

Clethodim Rabbit Dermal >5000 mg/kg bw [1]

Clethodim Rat Inhalation (4h) >3.9 mg/L [1]

Clethodim

Sulfoxide
- -

Data not

available;

considered to be

covered by

studies on the

parent

compound

[2]

Clethodim Imine

Sulfone
Rat Oral >1400 mg/kg bw [2]

Clethodim 5-OH

Sulfone
Rat Oral >1400 mg/kg bw [2]
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Subchronic and Chronic Toxicity
Repeated dose studies in various animal models have identified the liver as a primary target

organ for clethodim and its metabolites.[3][5] Observed effects include increased liver weight

and centrilobular hypertrophy.[3]

Study Type Species NOAEL LOAEL
Key
Findings

Reference

90-day Oral Rat - -

Liver effects

(increased

weight,

hypertrophy)

[5]

1-year Oral Dog
1 mg/kg

bw/day

75 mg/kg

bw/day

Effects on the

liver
[3]

18-month

Carcinogenici

ty

Mouse

200 ppm

(equivalent to

30 mg/kg

bw/day)

1000 ppm

Hepatic

effects,

increased

alveolar

macrophages

[3]

2-year

Chronic/Carci

nogenicity

Rat

500 ppm

(equal to 16

mg/kg

bw/day)

2500 ppm

Decreased

body weight

gain,

increased

liver weight

[3]

Genotoxicity
Clethodim and its metabolites have been tested in a range of in vitro and in vivo genotoxicity

assays. The overall conclusion from these studies is that clethodim and its metabolites are not

genotoxic.[1][2][3]
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Assay Test Substance Result Reference

Ames Test Clethodim Negative [1]

Unscheduled DNA

Synthesis (in vivo)
Clethodim Negative [1]

Chromosomal

Aberration (in vivo)
Clethodim Negative [1]

Gene Mutation (in

vitro)

Clethodim Imine

Sulfone
Negative [2]

Chromosomal

Aberration (in vitro)

Clethodim Imine

Sulfone
Negative [2]

Carcinogenicity
Long-term carcinogenicity studies have been conducted in mice and rats with clethodim. The

results of these studies indicate that clethodim is not likely to be carcinogenic to humans.[1][2]

[5]

Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies have been conducted on clethodim and some

of its metabolites. No adverse effects on reproduction were observed in a two-generation study

in rats.[3] Developmental toxicity, such as reduced fetal body weight and skeletal variations,

was observed in rats at maternally toxic doses.[1][2][3]
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Study Type Species
NOAEL
(Maternal)

NOAEL
(Developme
ntal)

Key
Findings

Reference

Development

al
Rat

100 mg/kg

bw/day

350 mg/kg

bw/day

Fetal toxicity

at maternally

toxic doses

[3]

Development

al
Rabbit - -

No

teratogenic

effects

[2]

Two-

generation
Rat

500 ppm

(equal to 39

mg/kg

bw/day)

-

No adverse

effects on

reproduction

[3]

Development

al (Clethodim

Imine

Sulfone)

Rat
10 mg/kg

bw/day

100 mg/kg

bw/day

Reduced fetal

weight and

skeletal

findings at

high dose

[2]

Neurotoxicity
Acute and subchronic neurotoxicity studies in rats have shown no evidence of neurotoxic

effects from clethodim.[2]

Mechanism of Action and Signaling Pathways
The primary mechanism of action of clethodim in plants is the inhibition of acetyl-CoA

carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[4] While this target is specific

to plants, inhibition of ACCase in mammals has been shown to have developmental toxicity

effects.[6][7] The proposed toxicological pathway in mammals, particularly for developmental

effects, may involve the disruption of de novo lipogenesis, which is crucial for fetal

development.
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Proposed toxicological pathway.

Experimental Protocols
The toxicological studies on clethodim and its metabolites were generally conducted in

accordance with internationally recognized guidelines, primarily those established by the

Organisation for Economic Co-operation and Development (OECD). Below are summaries of

the probable methodologies for the key experiments cited.

Experimental Workflow for Toxicity Testing
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General experimental workflow.
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Acute Oral Toxicity (based on OECD Guideline 423)

Principle: The Acute Toxic Class Method involves a stepwise procedure with the use of a

small number of animals per step.

Animals: Typically, young adult rats of a single sex (usually females) are used.

Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300,

2000 mg/kg). The substance is administered orally by gavage. The outcome of the first step

determines the next step. If mortality is observed, the next step uses a lower dose; if no

mortality, a higher dose is used.

Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14

days. Body weight is recorded weekly.

Endpoint: The test allows for the classification of the substance into a toxicity category based

on the observed mortality.

Subchronic Oral Toxicity (based on OECD Guideline 408)

Principle: The test substance is administered daily in graduated doses to several groups of

experimental animals, one dose per group, for a period of 90 days.

Animals: Typically, rodents (rats are preferred) are used, with an equal number of males and

females in each dose group.

Procedure: The test substance is administered orally, usually mixed in the diet or drinking

water, or by gavage. At least three dose levels and a control group are used.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements, and hematology and clinical biochemistry at the end of the study are

performed.

Endpoint: A thorough gross necropsy is conducted on all animals, and tissues are collected

for histopathological examination. The No-Observed-Adverse-Effect-Level (NOAEL) is

determined.
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Reproductive Toxicity (based on OECD Guideline 416)

Principle: The test substance is administered to parental (P) generation animals before and

during mating, and for females, throughout gestation and lactation. The F1 generation is also

exposed to the substance from weaning to maturity, and a second generation (F2) is

produced.

Animals: Typically, rats are used.

Procedure: The substance is administered, usually orally, to multiple dose groups and a

control group.

Observations: Effects on mating performance, fertility, gestation length, parturition, and

lactation are evaluated. The growth, viability, and development of the offspring are

monitored.

Endpoint: Reproductive and developmental parameters are analyzed to determine the

NOAEL for parental and offspring toxicity.

Developmental Toxicity (based on OECD Guideline 414)

Principle: The test substance is administered to pregnant females during the period of

organogenesis.

Animals: Typically, rats and rabbits are used.

Procedure: The substance is administered daily by an appropriate route (usually oral) to at

least three dose groups and a control group.

Observations: Dams are observed for clinical signs of toxicity. Fetuses are examined for

external, visceral, and skeletal abnormalities.

Endpoint: The NOAEL for maternal and developmental toxicity is determined.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium

and Escherichia coli to detect point mutations, which result in a reversion to a state where
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the bacteria can synthesize the required amino acid.

Procedure: The test substance, with and without an exogenous metabolic activation system

(S9 mix), is incubated with the bacterial strains.

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the

number of revertant colonies compared to the control.

Carcinogenicity (based on OECD Guideline 451)

Principle: The test substance is administered daily in graduated doses to groups of animals

for most of their lifespan to observe the development of neoplastic lesions.

Animals: Typically, rats and mice are used.

Procedure: The substance is administered, usually in the diet, for 18-24 months. At least

three dose levels and a control group are used.

Observations: Animals are observed for clinical signs of toxicity and the development of

tumors.

Endpoint: A complete histopathological examination of all organs and tissues is performed to

identify any increase in tumor incidence.

Conclusion
Clethodim sulfoxide is a major metabolite of the herbicide clethodim. Based on the available

toxicological data for clethodim and its metabolites, clethodim sulfoxide is considered to have

a low to moderate order of acute toxicity. The primary target organ for repeated exposure is the

liver. There is no evidence of genotoxicity or carcinogenicity. Developmental effects have been

observed, but typically at doses that are also toxic to the mother. The toxicological profile of

clethodim sulfoxide is generally considered to be covered by the extensive studies conducted

on the parent compound, clethodim. Further research could focus on the specific toxicokinetics

of clethodim sulfoxide and its potential to inhibit mammalian ACCase at environmentally

relevant exposure levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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